molecular formula C10H9ClO3 B3098623 Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate CAS No. 133991-91-0

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Cat. No.: B3098623
CAS No.: 133991-91-0
M. Wt: 212.63 g/mol
InChI Key: JUQYSXSPQRVQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9ClO3 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl chloroacetate, facilitating the nucleophilic attack on the aldehyde. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

    Oxidation: The primary products are diols or carboxylic acids.

    Reduction: The main products are alcohols.

Scientific Research Applications

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophiles to form more stable products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
  • Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate
  • Methyl 3-(3-Bromophenyl)oxirane-2-carboxylate

Uniqueness

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and the types of products formed in chemical reactions. The 3-chloro substitution pattern can lead to different steric and electronic effects compared to other isomers, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYSXSPQRVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Reactant of Route 3
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Reactant of Route 4
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.